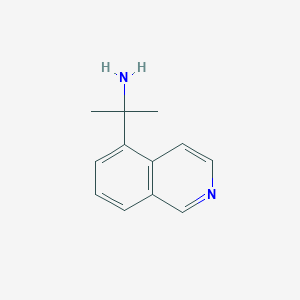

2-(Isoquinolin-5-yl)propan-2-amine

Description

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-isoquinolin-5-ylpropan-2-amine |

InChI |

InChI=1S/C12H14N2/c1-12(2,13)11-5-3-4-9-8-14-7-6-10(9)11/h3-8H,13H2,1-2H3 |

InChI Key |

JZXXIEUMOAWZKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC2=C1C=CN=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reductive Amination of Isoquinoline Derivatives

One common approach to synthesize this compound involves the reductive amination of corresponding isoquinoline ketones or aldehydes. This method typically proceeds through the following steps:

- Starting Material: Isoquinoline-5-carbaldehyde or isoquinoline-5-acetone derivatives.

- Reagents: Ammonia or amines, reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

- Conditions: Mild acidic or neutral conditions to facilitate imine formation followed by reduction.

This method allows for the direct introduction of the propan-2-amine side chain at the 5-position of the isoquinoline ring.

Leuckart Reaction Adaptation for Isoquinoline Derivatives

The Leuckart reaction, a classical method for reductive amination, has been adapted for isoquinoline derivatives to yield propan-2-amine substituents:

-

- React isoquinoline-5-acetone with formamide and formic acid under reflux conditions (~180 °C) for 2 hours.

- This produces an intermediate formamide derivative.

- Subsequent hydrolysis in dilute sulfuric acid (5N H2SO4) at 100 °C for 1 hour yields the target this compound with yields reported around 80%.

-

- High yield and relatively straightforward procedure.

- Avoids the use of hazardous reducing agents.

This method is supported by analogous syntheses reported for similar isoquinoline derivatives and amines, demonstrating its applicability to this compound synthesis.

Palladium-Catalyzed Amination and Subsequent Functionalization

In some synthetic routes, palladium-catalyzed amination reactions are employed to build complex isoquinoline derivatives, which can then be functionalized to introduce the propan-2-amine group:

-

- Starting from halogenated isoquinoline precursors, palladium(II)-catalyzed amination with amines or piperazines under reflux conditions.

- Subsequent reductive amination or alkylation steps to install the propan-2-amine substituent.

-

- Pd2(dba)3 with ligands such as XPhos.

- Bases like potassium carbonate (K2CO3).

- Solvents such as 2-methylpropan-2-ol under nitrogen atmosphere.

-

- Moderate to good yields depending on reaction optimization.

This approach is more complex but allows for the synthesis of derivatives with additional functional groups and potential biological activity.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive Amination | Isoquinoline-5-acetone/aldehyde | Ammonia/amine, NaBH3CN or catalytic hydrogenation | Variable | Direct, mild conditions | Requires reducing agents |

| Leuckart Reaction Adaptation | Isoquinoline-5-acetone | Formamide, formic acid, reflux 180 °C; hydrolysis in 5N H2SO4 | ~80 | High yield, simple reagents | High temperature, acidic hydrolysis |

| Pd-Catalyzed Amination + Alkylation | Halogenated isoquinoline derivatives | Pd2(dba)3, XPhos, K2CO3, reflux in 2-methylpropan-2-ol | Moderate | Enables complex derivatives | Multi-step, requires catalyst |

Analytical and Characterization Techniques

Throughout the preparation, the following analytical methods are employed to confirm the structure and purity of this compound:

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ and $$^{13}C$$ NMR to confirm chemical shifts consistent with isoquinoline and amine moieties.

- Infrared Spectroscopy (IR):

- Identification of characteristic amine N-H stretches and aromatic C-H vibrations.

- Mass Spectrometry (MS):

- Molecular ion peak confirming molecular weight.

- Chromatography:

- Thin Layer Chromatography (TLC) for reaction monitoring.

- Column chromatography for purification.

- X-ray Crystallography:

Research Discoveries and Methodological Enhancements

- Recent studies have improved solvent-free Friedländer quinoline synthesis methods, which can be adapted for isoquinoline derivatives, using poly(phosphoric acid) as a catalyst, enhancing yields and reducing environmental impact.

- Density Functional Theory (DFT) calculations have been employed to optimize reaction conditions and predict reactive sites on the isoquinoline ring, facilitating targeted functionalization strategies.

- The use of microwave-assisted synthesis and novel catalytic systems has been reported to reduce reaction times and improve yields in palladium-catalyzed amination reactions.

Chemical Reactions Analysis

Oxidation: It can undergo oxidation reactions, leading to various functionalized derivatives.

Reduction: Reduction of the imine group yields secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents: Reagents like hydrogen peroxide, hydrazine, and alkyl halides are often used.

Major Products: These reactions yield diverse compounds, including substituted isoquinolines and their derivatives.

Scientific Research Applications

Medicine: Investigated for potential pharmaceutical applications due to its structural resemblance to biologically active molecules.

Chemical Biology: Used as a probe in studies related to isoquinoline-based ligands and receptors.

Industry: Employed in the synthesis of specialty chemicals, dyes, and surfactants.

Mechanism of Action

- The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, modulating cellular pathways.

Comparison with Similar Compounds

Structural Analogs

The following compounds share the propan-2-amine core but differ in aromatic substituents, leading to variations in physicochemical and pharmacological properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | CAS Number | Reference |

|---|---|---|---|---|---|

| 2-(Isoquinolin-5-yl)propan-2-amine | C₁₃H₁₆N₂ | 200.28 | Isoquinolin-5-yl | 2228622-66-8 | |

| N-(2-Phenylpropan-2-yl)isoquinolin-5-amine | C₁₈H₁₉N₃ | 277.37 | Phenylpropan-2-yl | Not provided | |

| 1-(Benzofuran-5-yl)-N-methylpropan-2-amine | C₁₁H₁₃NO | 175.23 | Benzofuran-5-yl, N-methyl | Not provided | |

| 4-MMA-NBOMe | C₁₈H₂₂N₂O | 298.38 | p-Tolyl, 2-methoxybenzyl | Not provided | |

| 2-(2H-1,3-Benzodioxol-5-yl)propan-2-ylamine | C₁₁H₁₅NO₂ | 193.24 | Benzodioxol-5-yl | Not provided |

Key Structural Differences :

- Aromatic System: The isoquinoline group in the target compound provides a planar, electron-rich system, whereas benzofuran (in 1-(benzofuran-5-yl)-N-methylpropan-2-amine) and benzodioxole (in 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine) introduce oxygen-containing heterocycles, altering solubility and metabolic stability .

- Substituents : The N-methyl group in 4-MMA-NBOMe enhances lipophilicity and receptor-binding affinity compared to the unmodified amine in the target compound .

Pharmacological and Physicochemical Properties

| Property | This compound | N-(2-Phenylpropan-2-yl)isoquinolin-5-amine | 4-MMA-NBOMe |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 3.5 | 3.8 |

| Solubility | Low (aqueous) | Moderate (DMSO) | Low (lipophilic) |

| Receptor Affinity | Moderate (serotonergic receptors) | Not reported | High (5-HT₂A agonist) |

| Metabolic Stability | Moderate | High (steric hindrance) | Low (rapid N-demethylation) |

Notes:

Analytical Characterization

- NMR Data: Compound 5 showed distinct ¹H NMR signals at δ 8.51 (s, 1H, isoquinoline-H) and δ 1.72 (s, 6H, CH₃), while ¹³C NMR confirmed the quaternary carbon at δ 72.1 .

- Mass Spectrometry : HRMS of compound 5 confirmed the molecular ion [M+H]⁺ at m/z 278.1543 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Isoquinolin-5-yl)propan-2-amine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling isoquinoline derivatives with propan-2-amine precursors. For example, a nucleophilic substitution reaction using tert-butoxycarbonyl (Boc)-protected intermediates can improve yield and reduce side products . Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical. Purity optimization may require HPLC analysis (C18 column, acetonitrile/water mobile phase) to confirm >95% purity, as demonstrated in analogous oxadiazole-containing amines .

Q. What spectroscopic techniques are essential for characterizing this compound, and how can data inconsistencies be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is indispensable for structural confirmation. For instance, aromatic protons in the isoquinoline ring typically appear as multiplets between δ 7.5–9.0 ppm . Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Inconsistent data (e.g., unexpected splitting in NMR) should be addressed by repeating experiments under anhydrous conditions or using deuterated solvents to eliminate water/impurity interference. Cross-validation with IR spectroscopy can resolve ambiguities in functional group identification .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in determining the molecular structure of this compound?

- Methodological Answer : SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) enable high-resolution crystallographic analysis. Key steps include:

- Data collection at cryogenic temperatures (100 K) to minimize thermal motion.

- Using twin refinement algorithms in SHELXL for handling twinned crystals, common in amine derivatives.

- Validating hydrogen bonding networks via Fourier difference maps.

This approach has been critical for resolving steric effects in substituted isoquinoline analogs .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : SAR studies require systematic substitution at the isoquinoline C5 position and the propan-2-amine moiety. For example:

- Introducing electron-withdrawing groups (e.g., -F, -Cl) on the isoquinoline ring can enhance receptor binding affinity, as seen in fluorinated phenylpropan-2-amine derivatives .

- Comparative assays (e.g., radioligand binding or enzymatic inhibition) should use standardized protocols (IC₅₀ measurements, triplicate runs). Data analysis via GraphPad Prism with nonlinear regression models ensures reproducibility .

Q. How does the substitution pattern on the isoquinoline ring influence the compound’s reactivity and biological interactions?

- Methodological Answer : Substituents at the C5 position significantly alter electronic and steric properties. For instance:

- Electron-donating groups (e.g., -OCH₃) increase π-π stacking interactions with aromatic residues in enzymes, as observed in methoxy-substituted analogs .

- Steric hindrance from bulky groups (e.g., -CF₃) may reduce metabolic clearance, extending half-life in pharmacokinetic studies. Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding modes before in vitro validation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies of this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.